molecular formula C11H13BrN2 B13968381 6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole

6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole

Cat. No.: B13968381
M. Wt: 253.14 g/mol
InChI Key: ACTFWLPLHGIUBU-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a bromine atom at the 6th position and an isopropyl group at the 2nd position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with isopropyl isocyanide in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the benzimidazole ring can facilitate binding to these targets, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-isopropyl-2-methyl-1H-benzo[D]imidazole
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[D]imidazole
  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[D]imidazole

Uniqueness

6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 6th position and the isopropyl group at the 2nd position can lead to distinct interactions with molecular targets compared to other similar compounds .

Properties

Molecular Formula

C11H13BrN2

Molecular Weight

253.14 g/mol

IUPAC Name

6-bromo-1-methyl-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C11H13BrN2/c1-7(2)11-13-9-5-4-8(12)6-10(9)14(11)3/h4-7H,1-3H3

InChI Key

ACTFWLPLHGIUBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=C(C=C2)Br

Origin of Product

United States

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